Cas no 2229124-77-8 (2,2-difluoro-2-{4-(trifluoromethyl)sulfanylphenyl}ethan-1-amine)

2,2-Difluoro-2-{4-(trifluoromethyl)sulfanylphenyl}ethan-1-amine is a fluorinated organic compound featuring both difluoro and trifluoromethylthio functional groups. Its unique structure imparts high electronegativity and lipophilicity, making it valuable in pharmaceutical and agrochemical applications. The presence of fluorine atoms enhances metabolic stability and bioavailability, while the trifluoromethylthio group contributes to strong electron-withdrawing properties, improving binding affinity in target interactions. This compound serves as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of protease inhibitors and antimicrobial agents. Its well-defined reactivity profile allows for selective modifications, facilitating precise derivatization for specialized research or industrial use.
2,2-difluoro-2-{4-(trifluoromethyl)sulfanylphenyl}ethan-1-amine structure
2229124-77-8 structure
Product Name:2,2-difluoro-2-{4-(trifluoromethyl)sulfanylphenyl}ethan-1-amine
CAS No:2229124-77-8
MF:C9H8F5NS
MW:257.223538398743
CID:5935095
PubChem ID:165712013
Update Time:2025-06-09

2,2-difluoro-2-{4-(trifluoromethyl)sulfanylphenyl}ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2,2-difluoro-2-{4-(trifluoromethyl)sulfanylphenyl}ethan-1-amine
    • 2229124-77-8
    • 2,2-difluoro-2-{4-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-amine
    • EN300-1941015
    • Inchi: 1S/C9H8F5NS/c10-8(11,5-15)6-1-3-7(4-2-6)16-9(12,13)14/h1-4H,5,15H2
    • InChI Key: OPMOZIVTQRZGRV-UHFFFAOYSA-N
    • SMILES: S(C(F)(F)F)C1C=CC(=CC=1)C(CN)(F)F

Computed Properties

  • Exact Mass: 257.02976124g/mol
  • Monoisotopic Mass: 257.02976124g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 51.3Ų

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Additional information on 2,2-difluoro-2-{4-(trifluoromethyl)sulfanylphenyl}ethan-1-amine

Introduction to 2,2-difluoro-2-{4-(trifluoromethyl)sulfanylphenyl}ethan-1-amine (CAS No. 2229124-77-8)

2,2-difluoro-2-{4-(trifluoromethyl)sulfanylphenyl}ethan-1-amine, also known by its CAS number 2229124-77-8, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including the presence of difluoro and trifluoromethyl groups, which contribute to its distinct chemical and biological properties.

The molecular structure of 2,2-difluoro-2-{4-(trifluoromethyl)sulfanylphenyl}ethan-1-amine is particularly noteworthy due to the presence of the difluoro moiety and the trifluoromethyl sulfanyl group. These functional groups are known to influence the compound's reactivity, stability, and biological activity. The difluoro substitution can enhance the lipophilicity of the molecule, while the trifluoromethyl sulfanyl group can impart unique electronic and steric effects.

In recent years, there has been a growing interest in the development of fluorinated compounds for various applications in medicinal chemistry. Fluorine atoms are often introduced into drug molecules to improve their pharmacokinetic properties, such as increased metabolic stability and enhanced binding affinity to target proteins. The compound 2,2-difluoro-2-{4-(trifluoromethyl)sulfanylphenyl}ethan-1-amine is a prime example of this trend, as it combines multiple fluorine-containing functionalities to achieve these desired properties.

The synthesis of 2,2-difluoro-2-{4-(trifluoromethyl)sulfanylphenyl}ethan-1-amine typically involves several steps, including the preparation of the key intermediates and their subsequent coupling reactions. One common approach involves the reaction of a suitable aryl thiol with a difluoroalkylating agent, followed by reductive amination to introduce the amine functionality. The detailed synthetic route can vary depending on the specific conditions and reagents used, but it generally requires careful optimization to achieve high yields and purity.

In terms of its biological activity, 2,2-difluoro-2-{4-(trifluoromethyl)sulfanylphenyl}ethan-1-amine has been studied for its potential as a lead compound in drug discovery. Preliminary studies have shown that this compound exhibits promising activity against various biological targets, including enzymes and receptors involved in disease pathways. For instance, it has been reported to have inhibitory effects on specific kinases and proteases, which are important targets in cancer and inflammatory diseases.

The pharmacological profile of 2,2-difluoro-2-{4-(trifluoromethyl)sulfanylphenyl}ethan-1-amine is further enhanced by its favorable physicochemical properties. Its lipophilicity and solubility characteristics make it suitable for formulation into various dosage forms, such as tablets or injectable solutions. Additionally, its stability under physiological conditions ensures that it remains active during administration and distribution in the body.

Clinical trials are currently underway to evaluate the safety and efficacy of 2,2-difluoro-2-{4-(trifluoromethyl)sulfanylphenyl}ethan-1-amine in treating specific medical conditions. Early results from preclinical studies have been encouraging, with the compound demonstrating good tolerability and a favorable therapeutic index. These findings have paved the way for further clinical development and potential commercialization.

In conclusion, 2,2-difluoro-2-{4-(trifluoromethyl)sulfanylphenyl}ethan-1-amine (CAS No. 2229124-77-8) represents a promising candidate in the field of medicinal chemistry. Its unique structural features and biological activity make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is likely to play an increasingly important role in advancing our understanding of disease biology and developing new treatments for unmet medical needs.

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